molecular formula C7H9NO B1589490 5,6-Dimethylpyridin-3-ol CAS No. 61893-00-3

5,6-Dimethylpyridin-3-ol

Cat. No.: B1589490
CAS No.: 61893-00-3
M. Wt: 123.15 g/mol
InChI Key: SDTRFFUZXBNJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylpyridin-3-ol: is a heterocyclic organic compound with the chemical formula C7H9NO. It is a pyridine derivative that has been studied for its potential therapeutic and industrial applications. The compound is characterized by the presence of a hydroxyl group at the third position and two methyl groups at the fifth and sixth positions on the pyridine ring.

Scientific Research Applications

5,6-Dimethylpyridin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

It is known that pyridine derivatives are often involved in various chemical reactions, including the suzuki–miyaura cross-coupling , which suggests that 3-Hydroxy-5,6-dimethylpyridine may interact with similar targets.

Mode of Action

It is known that pyridine derivatives can participate in various chemical reactions . For example, in the Suzuki–Miyaura cross-coupling, pyridine derivatives can undergo transmetalation, a process where they are transferred from boron to palladium . It is possible that 3-Hydroxy-5,6-dimethylpyridine may interact with its targets in a similar manner.

Biochemical Pathways

It has been reported that a soil bacterial strain can degrade pyridine and its derivatives, including 2,6-dimethylpyridine . This suggests that 3-Hydroxy-5,6-dimethylpyridine may be involved in similar biochemical pathways.

Result of Action

It is known that pyridine derivatives can participate in various chemical reactions, suggesting that 3-hydroxy-5,6-dimethylpyridine may have similar effects .

Action Environment

The action of 3-Hydroxy-5,6-dimethylpyridine can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling, a reaction in which pyridine derivatives can participate, is known to be influenced by the reaction conditions . Similarly, the degradation of pyridine derivatives by soil bacteria can be influenced by factors such as the presence of other organic substrates . Therefore, it is likely that the action, efficacy, and stability of 3-Hydroxy-5,6-dimethylpyridine are also influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

3-Hydroxy-5,6-dimethylpyridine has been studied for its role in biochemical reactions . It is involved in a three-component reaction with p-N-dimethylaminobenzaldehyde and phenylhydrazine, leading to the formation of bis(biarylhydrazone) . This suggests that 3-Hydroxy-5,6-dimethylpyridine can interact with these molecules in a biochemical context.

Cellular Effects

The cellular effects of 3-Hydroxy-5,6-dimethylpyridine are not fully understood. It has been suggested that derivatives of 3,5-diacetyl-2,6-dimethylpyridine, a related compound, have high antiradical and cytoprotective activity . This suggests that 3-Hydroxy-5,6-dimethylpyridine may also influence cell function and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of 3-Hydroxy-5,6-dimethylpyridine is not well established. It is known to participate in a three-component reaction, suggesting it may interact with other biomolecules in a similar manner

Temporal Effects in Laboratory Settings

The temporal effects of 3-Hydroxy-5,6-dimethylpyridine in laboratory settings are not well documented. It is known that the three-component reaction involving 3-Hydroxy-5,6-dimethylpyridine takes place over several hours , indicating that the compound is relatively stable under these conditions.

Metabolic Pathways

The metabolic pathways involving 3-Hydroxy-5,6-dimethylpyridine are not well understood. It is known that the compound can participate in a three-component reaction, suggesting it may be involved in similar metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridin-3-ol can be achieved through various methods. One common approach involves the hydrogenation of 3,5-dimethylpyridine using a Ru/C catalyst in a trickle bed reactor. The reaction is performed under hydrogen gas at 300°C, and the catalyst is prepared by the impregnation method .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a fully saturated pyridine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 3-keto-5,6-dimethylpyridine.

    Reduction: Formation of 3-hydroxy-5,6-dimethylpiperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    3,5-Dimethylpyridine: Lacks the hydroxyl group at the third position.

    3-Hydroxy-2,6-dimethylpyridine: Has the hydroxyl group at the third position but methyl groups at the second and sixth positions.

    3-Hydroxy-4,5-dimethylpyridine: Has the hydroxyl group at the third position but methyl groups at the fourth and fifth positions.

Uniqueness: 5,6-Dimethylpyridin-3-ol is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5,6-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)4-8-6(5)2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTRFFUZXBNJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440246
Record name 3-Hydroxy-5,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61893-00-3
Record name 3-Hydroxy-5,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylpyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethylpyridin-3-ol
Reactant of Route 2
5,6-Dimethylpyridin-3-ol
Reactant of Route 3
5,6-Dimethylpyridin-3-ol
Reactant of Route 4
5,6-Dimethylpyridin-3-ol
Reactant of Route 5
Reactant of Route 5
5,6-Dimethylpyridin-3-ol
Reactant of Route 6
Reactant of Route 6
5,6-Dimethylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.